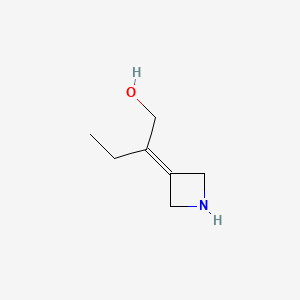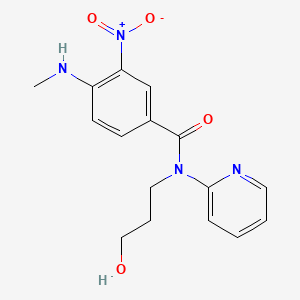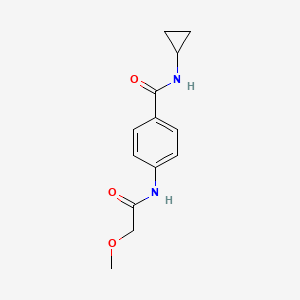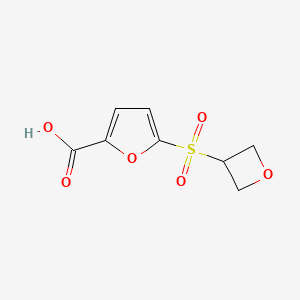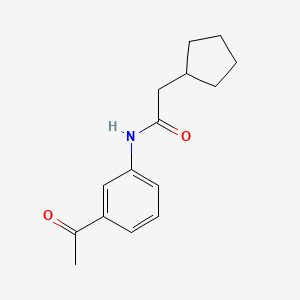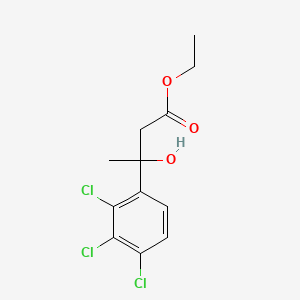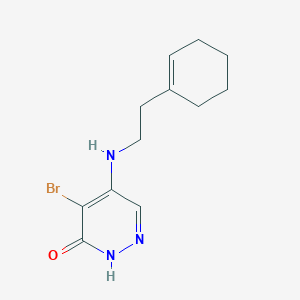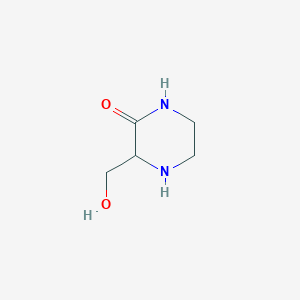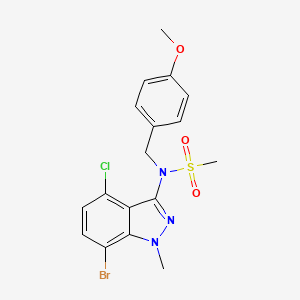
N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, chlorine, and methanesulfonamide groups in its structure suggests that it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indazole Core: Starting with a suitable precursor, such as 4-chloro-1-methyl-1H-indazole, the indazole core can be synthesized through cyclization reactions.
Methanesulfonamide Formation: The methanesulfonamide group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Benzylation: Finally, the 4-methoxybenzyl group can be attached using a benzylating agent such as 4-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted indazole derivatives, while oxidation or reduction could modify the functional groups present in the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide would depend on its specific biological target. Generally, indazole derivatives can interact with various enzymes, receptors, or proteins, modulating their activity. The presence of bromine and chlorine atoms may enhance its binding affinity to certain molecular targets, while the methanesulfonamide group could influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide: Lacks the bromine atom.
N-(7-Bromo-4-chloro-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide: Lacks the methyl group.
N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-benzylmethanesulfonamide: Lacks the methoxy group.
Uniqueness
The unique combination of bromine, chlorine, and methanesulfonamide groups in N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17BrClN3O3S |
|---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
N-(7-bromo-4-chloro-1-methylindazol-3-yl)-N-[(4-methoxyphenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C17H17BrClN3O3S/c1-21-16-13(18)8-9-14(19)15(16)17(20-21)22(26(3,23)24)10-11-4-6-12(25-2)7-5-11/h4-9H,10H2,1-3H3 |
InChI Key |
ZIYBIEZYLPJPKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=N1)N(CC3=CC=C(C=C3)OC)S(=O)(=O)C)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



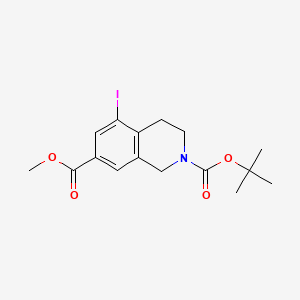
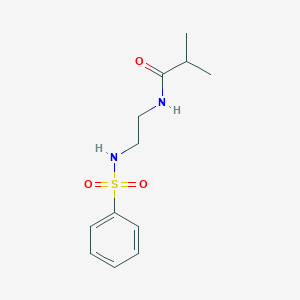
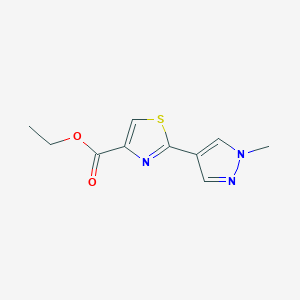
![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)
![3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14898249.png)
